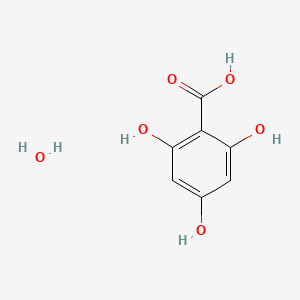

2,4,6-Trihydroxybenzoic acid monohydrate

描述

Contextualization within Trihydroxybenzoic Acids and Phenolic Acids Research

Phenolic acids are a broad class of plant secondary metabolites characterized by a phenolic ring and a carboxylic acid function. Within this large family, trihydroxybenzoic acids exist as several isomers, with the position of the three hydroxyl groups on the benzoic acid core dictating their distinct chemical behavior and biological roles. The most well-known isomer is 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid, which is a building block of many tannins and has been extensively studied for its antioxidant properties.

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is structurally distinct from gallic acid, and this difference in hydroxyl group placement has significant chemical implications. nih.gov For instance, the presence of two hydroxyl groups ortho to the carboxylic acid group in 2,4,6-THBA makes it a relatively strong acid (pKa1 = 1.68). nih.govresearchgate.net This acidity influences its behavior in chemical reactions and its potential interactions with biological molecules.

In the broader context of phenolic acid research, 2,4,6-THBA is recognized as a metabolite of flavonoids. nih.govebi.ac.uk Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their health benefits. nih.gov It is hypothesized that the biological effects of flavonoids may, in part, be attributable to their degradation products, such as 2,4,6-THBA, which are formed by the colonic microflora. nih.gov This positions 2,4,6-THBA as a key molecule in understanding the mechanisms behind the physiological effects of flavonoid consumption. While less ubiquitous in nature than gallic acid, 2,4,6-THBA has been identified in some plant species, including garden onions. foodb.ca

Table 1: Physicochemical Properties of 2,4,6-Trihydroxybenzoic Acid

Property Value Reference Molecular Formula C7H6O5 Molecular Weight 170.1195 g/mol CAS Number 83-30-7 Melting Point ~205 °C (decomposes) pKa1 1.68 [5, 13]

Significance of Monohydrate Form in Structural and Functional Studies

In the solid state, 2,4,6-Trihydroxybenzoic acid can exist in different crystalline forms, including as a monohydrate. The presence of a water molecule within the crystal lattice of the monohydrate form has a profound impact on its structural and, consequently, its functional properties. The study of hydrated and anhydrous forms of a compound is crucial in fields like crystal engineering and pharmaceutical sciences, as the different forms can exhibit distinct solubilities, stabilities, and dissolution rates.

The monohydrate and anhydrous polymorphic forms of 2,4,6-Trihydroxybenzoic acid have been investigated using vibrational spectroscopic techniques such as terahertz (THz) and Raman spectroscopy. ebi.ac.uk These studies reveal significant differences in the spectral characteristics of the two forms, reflecting their distinct molecular structures and intermolecular interactions. ebi.ac.uk For example, in the terahertz frequency region, the monohydrated form of 2,4,6-THBA displays two absorption bands at 0.69 and 1.65 THz, while the anhydrous form has several different absorption bands at 0.75, 1.01, 1.46, and 1.64 THz. ebi.ac.uk These differences arise from the distinct hydrogen bonding networks and crystal packing arrangements in the presence and absence of the water molecule.

Table 2: Spectroscopic Data for 2,4,6-Trihydroxybenzoic Acid

Spectroscopic Technique Key Findings Reference FT-IR Characteristic peaks for hydroxyl, carbonyl, and aromatic C-C bonds. [1, 3] 1H NMR Signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons. Terahertz (THz) Spectroscopy (Monohydrate) Absorption bands at 0.69 and 1.65 THz. Terahertz (THz) Spectroscopy (Anhydrous) Absorption bands at 0.75, 1.01, 1.46, and 1.64 THz.

Overview of Key Research Areas and Unexplored Dimensions

Research into 2,4,6-Trihydroxybenzoic acid monohydrate is expanding, with several key areas of investigation emerging. One of the most prominent is its potential role in cancer prevention and therapy. Studies have shown that 2,4,6-THBA can act as a Cyclin-Dependent Kinase (CDK) inhibitor. nih.govebi.ac.uk CDKs are enzymes that are often overactive in cancer cells, and their inhibition can lead to a halt in cell proliferation. nih.gov Research has demonstrated that 2,4,6-THBA can dose-dependently inhibit CDKs 1, 2, and 4, and suppress the proliferation of cancer cells. nih.gov This has opened up avenues for exploring 2,4,6-THBA as a potential anti-cancer agent, particularly in the context of colorectal cancer. nih.gov

Another significant area of research is in the field of coordination chemistry and materials science. nih.gov The unique structure of 2,4,6-THBA, with its multiple hydroxyl groups and a carboxylic acid function, makes it an excellent ligand for the synthesis of metal complexes and coordination polymers. nih.gov The intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group impart a rigid geometry to the molecule, which influences how it binds to metal ions. nih.gov This has led to the synthesis of over 20 new compounds with diverse structures, including discrete molecular units, chains, and two- and three-dimensional networks. nih.gov These materials could have potential applications in areas such as gas storage, catalysis, and separation. nih.gov

Despite these promising areas of research, there remain several unexplored dimensions for this compound. The full spectrum of its biological activities is yet to be elucidated. Given that it is a metabolite of flavonoids, it may possess other properties, such as anti-inflammatory or neuroprotective effects, that have not been thoroughly investigated. Furthermore, the synthesis of new materials based on 2,4,6-THBA is an area ripe for exploration. The use of different metal ions and reaction conditions could lead to the creation of novel coordination polymers with unique properties and applications. researchgate.net The relatively limited number of studies on 2,4,6-THBA compared to other phenolic acids suggests that its full potential as a research tool and a functional molecule is yet to be realized. foodb.ca

Structure

3D Structure of Parent

属性

IUPAC Name |

2,4,6-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIRFCGHAROOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369102 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-93-0 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Characterization Methodologies for 2,4,6 Trihydroxybenzoic Acid Monohydrate

Advanced Spectroscopic Techniques for Structural Analysis

Vibrational spectroscopy serves as a powerful tool for investigating the structural nuances of crystalline solids. Techniques such as terahertz and Raman spectroscopy provide detailed information on molecular vibrations and intermolecular interactions, which are crucial for distinguishing between different solid-state forms, such as anhydrous and monohydrated polymorphs.

Terahertz Spectroscopy Investigations

Terahertz (THz) spectroscopy is particularly sensitive to the low-frequency vibrational modes corresponding to collective motions of molecules and intermolecular hydrogen bonding within a crystal lattice. Experimental THz spectra of 2,4,6-Trihydroxybenzoic acid monohydrate show two distinct absorption bands at 0.69 THz and 1.65 THz in the 0.2 to 1.8 THz range. x-mol.comebi.ac.uk These peaks are characteristic fingerprints of its specific crystalline structure, governed by the arrangement of the organic molecule and the integrated water molecule. x-mol.comebi.ac.uk

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information by probing higher-frequency intramolecular vibrations. Studies on this compound have utilized Raman spectroscopy to characterize vibrational modes within the 200–1800 cm⁻¹ region. x-mol.com This spectral range reveals information about the vibrations of the benzene (B151609) ring, carboxylic acid group, and hydroxyl groups, offering insights into the molecular conformation and the influence of the water of hydration on the covalent bonds. x-mol.com

Comparative Spectroscopic Analysis of Anhydrous and Monohydrated Forms

The comparison between the monohydrated and anhydrous forms of 2,4,6-Trihydroxybenzoic acid reveals significant structural differences reflected in their spectroscopic profiles. The anhydrous polymorph exhibits a more complex terahertz spectrum with several distinct absorption bands at 0.75 THz, 1.01 THz, 1.46 THz, and 1.64 THz. x-mol.comebi.ac.uk This contrasts sharply with the two bands observed for the monohydrate, indicating a different arrangement of intermolecular hydrogen bonds and lattice vibrations upon the removal of the water molecule. x-mol.comebi.ac.uk Similar clear distinctions in the vibrational modes are also characterized in the Raman spectra, confirming that the two forms possess unique crystal structures. x-mol.com

| Form | Observed THz Peaks (0.2-1.8 THz) |

|---|---|

| This compound | 0.69 THz, 1.65 THz |

| Anhydrous 2,4,6-Trihydroxybenzoic acid | 0.75 THz, 1.01 THz, 1.46 THz, 1.64 THz |

Computational Chemistry Approaches to Molecular Structures

Computational chemistry provides theoretical models that are indispensable for interpreting experimental data and gaining deeper insights into molecular structures and interactions at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Structures and Vibrational Modes

To understand the structural basis for the observed spectroscopic differences, Density Functional Theory (DFT) calculations have been performed. x-mol.comebi.ac.uk These calculations are used to simulate the optimized geometric structures and vibrational modes of various possible conformations for both the anhydrous and monohydrated forms. x-mol.comebi.ac.uk

For the anhydrous form, a comparison of theoretical results with experimental THz and Raman spectra indicates that a dimer synthon is the most stable structure. x-mol.comebi.ac.uk This dimer, referred to as theoretical form AH-I, is established through intermolecular hydrogen bonding between the carboxylic groups and the ortho-phenolic hydroxyl groups of two adjacent molecules. x-mol.comebi.ac.uk

For the monohydrated form, DFT simulations show that the most consistent structure with experimental data is one where the water molecule acts as a bridge, forming hydrogen bonds with the carboxylic group and an ortho-phenolic hydroxyl group of the organic molecule. x-mol.com This conformation, known as theoretical monohydrated form MH-I, provides a more accurate match with the observed spectra compared to other potential hydrated structures. x-mol.com

Synthesis and Derivatization Strategies of 2,4,6 Trihydroxybenzoic Acid Monohydrate

Chemical Synthesis Pathways and Optimization

The synthesis of 2,4,6-trihydroxybenzoic acid, also known as phloroglucinol (B13840) carboxylic acid, can be achieved through various chemical pathways. A prominent method involves the carboxylation of phloroglucinol, a reaction that falls under the category of the Kolbe-Schmitt reaction. cambridge.org This reaction is a carboxylation process that introduces a carboxyl group onto a phenol. wikipedia.orgucla.edu

In the context of 2,4,6-trihydroxybenzoic acid synthesis, phloroglucinol (benzene-1,3,5-triol) serves as the starting phenol. The reaction is typically carried out by treating the phenoxide of phloroglucinol with carbon dioxide under pressure and elevated temperature. cambridge.orgjk-sci.com The high reactivity of di- and trihydric phenols, such as phloroglucinol, allows for carboxylation to occur even under less stringent conditions, such as in an alkaline solution with the passage of carbon dioxide at atmospheric pressure. future4200.com The use of an alkali bicarbonate solution in an open vessel can also yield the desired product. future4200.com

Optimization of this synthesis pathway involves controlling reaction parameters to maximize the yield and purity of 2,4,6-trihydroxybenzoic acid. Key factors that can be adjusted include the choice of the alkali metal hydroxide (B78521) to form the phenoxide, the pressure of the carbon dioxide, the reaction temperature, and the reaction time. For instance, the use of potassium carbonate as the base has been noted in similar carboxylation reactions. future4200.com The inherent reactivity of phloroglucinol, where the hydroxyl groups are meta to one another, facilitates this electrophilic aromatic substitution. future4200.com

Organocatalytic Ugi Reactions Utilizing 2,4,6-Trihydroxybenzoic Acid as a Catalyst

2,4,6-Trihydroxybenzoic acid has been identified as an effective organocatalyst in multicomponent reactions, specifically in oxidative Ugi four-component reactions (U-4CRs). future4200.comebi.ac.uk The Ugi reaction is a one-pot synthesis that typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.

In these metal-free, oxidative U-4CRs, 2,4,6-trihydroxybenzoic acid catalyzes the synthesis of dipeptides from two different amines, an isocyanide, and a carboxylic acid in an oxygen atmosphere. future4200.comebi.ac.uk The catalytic role of 2,4,6-trihydroxybenzoic acid is crucial in the initial step of the reaction, which involves the oxidative cross-coupling of amines to form imines. future4200.com This is a significant advantage as it circumvents the need for metal catalysts, which can lead to contamination of the final products. future4200.com

The reaction proceeds via the oxidative cross-coupling of benzylamines with other aliphatic or aromatic amines to generate imines. These in-situ formed imines then undergo condensation with isocyanides and carboxylic acids to yield the desired dipeptide products. future4200.comebi.ac.uk The simplicity and metal-free nature of this procedure make it a valuable method for applications in drug discovery and the synthesis of heterocyclic compounds. future4200.com

Metal-Free Oxidative Coupling Reactions

A key aspect of the organocatalytic Ugi reactions facilitated by 2,4,6-trihydroxybenzoic acid is the initial metal-free oxidative coupling of amines. future4200.com This step is critical for the in-situ generation of the imine intermediate, which is a cornerstone of the Ugi reaction mechanism. The process utilizes molecular oxygen as a green and readily available oxidant. future4200.com

The catalytic activity of 2,4,6-trihydroxybenzoic acid in this oxidative coupling highlights its utility in promoting reactions that are both environmentally benign and efficient. The ability to facilitate the formation of imines from the oxidation of amines without the use of transition-metal catalysts is a significant advancement in the field of organic synthesis. future4200.com This approach is particularly advantageous in pharmaceutical applications where metal contamination is a concern. future4200.com

Derivatization for Enhanced Bioactivity and Specific Applications

The chemical structure of 2,4,6-trihydroxybenzoic acid, with its multiple hydroxyl groups and a carboxylic acid function, offers numerous possibilities for derivatization. These modifications can be tailored to enhance its biological activity or to suit specific applications. The presence of these functional groups allows for reactions such as esterification and the formation of salts.

Exploration of Phloroglucinates (Salts and Esters)

Salts and esters of 2,4,6-trihydroxybenzoic acid are collectively known as phloroglucinates. wikipedia.org The formation of salts is a straightforward acid-base reaction where the carboxylic acid proton is replaced by a metal cation. A significant body of research has been dedicated to the synthesis and characterization of metal complexes of 2,4,6-trihydroxybenzoic acid, which can be considered as its salts. jk-sci.comresearchgate.net

Esterification of the carboxylic acid group is another important derivatization strategy. The process for esterifying hydroxybenzoic acids can involve reacting the acid with a halogenated derivative of an aliphatic, cycloaliphatic, or arylaliphatic hydrocarbon in an essentially homogeneous liquid phase. This reaction is typically carried out in the presence of a non-quaternizable tertiary amine.

Formation of Coordination Polymers and Metal Complexes

2,4,6-Trihydroxybenzoic acid is a versatile ligand for the construction of coordination polymers and metal complexes. Its ability to bind to metal ions through its carboxylate group and potentially its hydroxyl groups leads to a diverse range of structural architectures, including discrete molecular units, one-dimensional chains, and two- and three-dimensional networks. jk-sci.comresearchgate.net

The synthesis of these complexes typically involves the reaction of 2,4,6-trihydroxybenzoic acid with a metal salt in the presence of a base. jk-sci.com The resulting structures are often influenced by factors such as the choice of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Ligand Geometry and Metal Binding Modes

The geometry of the 2,4,6-trihydroxybenzoate ligand plays a crucial role in determining the structure of the resulting metal complexes. Intramolecular hydrogen bonds between the ortho-hydroxyl groups and the carboxylate group impart a rigid and planar geometry to the anion. jk-sci.com This rigidity, combined with the relatively low basicity of the carboxylate group due to the presence of the electron-withdrawing ortho-hydroxy groups, limits the variety of metal-binding modes. jk-sci.com

Role of Intramolecular Hydrogen Bonding in Complex Formation

The structure of 2,4,6-Trihydroxybenzoic acid (H₄thba) plays a crucial role in its complex formation, largely dictated by the presence and influence of intramolecular hydrogen bonds. The two ortho-hydroxy groups in relation to the carboxylic acid group are fundamental to this behavior. Upon deprotonation, the resulting H₃thba⁻ anion is stabilized by strong intramolecular hydrogen bonds that form between the oxygen atoms of the carboxylate group and the hydrogen atoms of the ortho-hydroxy groups. nih.goviucr.org This interaction confers a rigid, planar geometry upon the anion. nih.govnih.govunimelb.edu.au

This inherent rigidity and the reduced basicity of the carboxylate group, a consequence of the stabilizing hydrogen bonds, significantly limit the variety of binding modes the ligand can adopt when coordinating with metal ions. nih.goviucr.org In complexes with s-block metals, where interactions are primarily ionic, the H₃thba⁻ anion can bond to as many as three different metal centers through various binding modes. nih.govresearchgate.net However, in cases involving metal ions that form directional coordinate bonds, the carboxylate group typically exhibits a monodentate coordination mode, interacting with a single metal center in a syn configuration. nih.govresearchgate.net The syn configuration is favored because the ortho-hydroxy groups restrict coordination to this form.

The acidity of 2,4,6-Trihydroxybenzoic acid is notably high for a carboxylic acid, with a pKₐ₁ of 1.68, comparable to that of sulfurous acid. nih.goviucr.org This increased acidity is a direct result of the stabilization of the conjugate base (the H₃thba⁻ anion) by the strong intramolecular hydrogen bonds. nih.goviucr.org

Supramolecular Structures and Networks

The unique structural characteristics of 2,4,6-Trihydroxybenzoic acid and its anions facilitate the formation of diverse and intricate supramolecular structures. nih.gov The presence of multiple hydroxy groups, in addition to the carboxylate function, provides numerous sites for hydrogen bonding, which is a key factor in the generation of these extended networks. nih.goviucr.org

Research has led to the synthesis and characterization of over 20 novel compounds that demonstrate a wide array of structural motifs, including discrete molecular units, one-dimensional chains, and more complex two- and three-dimensional networks. nih.govunimelb.edu.auiucr.org A predominant factor influencing the assembly of these structures is the face-to-face stacking of the aromatic rings of the 2,4,6-Trihydroxybenzoate anions. nih.govresearchgate.net This π-stacking, in conjunction with extensive hydrogen bonding, leads to the creation of networks that often feature layers of metal-oxygen polyhedra. nih.govresearchgate.net

The derivatization of 2,4,6-Trihydroxybenzoic acid through complexation with various metal ions showcases its versatility as a building block in crystal engineering. iucr.org The combination of its rigid geometry, due to intramolecular hydrogen bonds, and its capacity for extensive intermolecular interactions allows for the controlled assembly of these sophisticated supramolecular architectures. nih.gov

The following table summarizes a selection of synthesized complexes, illustrating the variety of resulting structural types.

| Compound Number | Metal/Cation | Reactants | Resulting Structure Type |

| 1-3 | Alkali Metals | Metal Hydroxide and H₄thba (1:1) | Not specified |

| 4 | Cesium | CsOH and H₄thba (1:1) | Not specified |

| 5 | Cesium | CsOH and H₄thba (1:2) | Not specified |

| 6, 8, 10, 12-20 | Mg, Ca, Ba, Mn, Cu, Co, Ni, Zn, Pb, Cd | Metal Acetate and H₄thba (1:1) | Not specified |

| 7 | Guanidinium | LiOH·H₂O, H₄thba, and Guanidinium Chloride | Not specified |

| 11 | Cerium | Ce(NO₃)₃·6H₂O and H₄thba | Not specified |

| 21 | Not specified | Metal Hydroxide and H₄thba (4:1) | Not specified |

| 22 | Not specified | Metal Hydroxide and H₄thba | Not specified |

Data sourced from Commons, et al. (2022). iucr.org

Biological Activities and Mechanistic Investigations of 2,4,6 Trihydroxybenzoic Acid Monohydrate

Anti-Cancer Mechanisms and Cellular Pathways

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a metabolite of flavonoids, has demonstrated notable anti-cancer properties through various cellular and molecular mechanisms. uky.eduresearchgate.net Research indicates that its primary mode of action involves the direct inhibition of key cell cycle regulators and a dependency on specific cellular transporters for its uptake, ultimately leading to the suppression of cancer cell growth. uky.eduresearchgate.net The anti-proliferative effects of 2,4,6-THBA are mediated through a pathway dependent on both Cyclin-Dependent Kinase (CDK) inhibition and the presence of the monocarboxylic acid transporter SLC5A8. uky.edu

A central mechanism of 2,4,6-THBA's anti-cancer activity is its ability to function as a CDK inhibitor. uky.edu CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a common feature in many cancers. mdpi.com By targeting these enzymes, 2,4,6-THBA can halt uncontrolled cell proliferation. uky.edu In vitro kinase assays have shown that 2,4,6-THBA directly inhibits the activity of several key CDKs involved in cell cycle progression. uky.eduresearchgate.net

Detailed enzymatic assays have demonstrated that 2,4,6-THBA effectively inhibits the activity of CDK1, CDK2, and CDK4 in a dose-dependent manner. uky.eduresearchgate.net The compound was found to be most effective against CDK2. mdpi.com The half-maximal inhibitory concentrations (IC50) reveal varying potency against these kinases.

Conversely, while the inhibitory effects on CDK1, CDK2, and CDK4 were clearly established, similar tests for CDK6 activity yielded inconsistent results, and therefore, its specific inhibition by 2,4,6-THBA has not been conclusively reported. mdpi.com

Table 1: Inhibitory Concentration (IC50) of 2,4,6-THBA on CDK Activities

| Cyclin-Dependent Kinase | IC50 (µM) |

|---|---|

| CDK1 | 580 ± 57 |

| CDK2 | 262 ± 29 |

| CDK4 | 403 ± 63 |

Data sourced from in vitro kinase assays. mdpi.com

To understand the molecular basis of CDK inhibition, in silico molecular docking studies were performed. These computational analyses identified the specific amino acid residues within the kinases that potentially interact with 2,4,6-THBA. uky.edumdpi.com The studies suggest that 2,4,6-THBA interacts with amino acids located in the active site of CDK2 and CDK4, which may explain its potent inhibition of these enzymes. mdpi.com For CDK1, the interaction appears to occur at an alternative or allosteric site rather than the primary ATP-binding pocket. mdpi.com

Table 2: Potential Amino Acid Interactions between 2,4,6-THBA and CDKs

| Cyclin-Dependent Kinase | Interacting Amino Acids | Binding Site Location |

|---|---|---|

| CDK1 | Arg123, Arg151, Gly154 | Alternate Binding Pocket |

| CDK2 | Lys33, Gln81, Leu83 | Active Site |

| CDK4 | Cys73, His158 | Active Site |

Data derived from molecular docking studies. mdpi.com

2,4,6-THBA exhibits potent anti-proliferative effects, but this activity is conditional. uky.edu The ability of the compound to inhibit the growth and proliferation of cancer cells is critically dependent on the expression of a functional monocarboxylic acid transporter, SLC5A8. uky.edumdpi.com In colon cancer cell lines that were engineered to express functional SLC5A8, 2,4,6-THBA significantly inhibited cell proliferation and colony formation. mdpi.com However, in cancer cells that lacked a functional transporter, 2,4,6-THBA showed no significant effect on cell proliferation, highlighting the essential role of cellular uptake in its anti-cancer activity. mdpi.com

The cellular uptake of 2,4,6-THBA is a prerequisite for its biological activity, and this process is mediated by the Solute Carrier Family 5 Member 8 (SLC5A8). uky.edumdpi.com SLC5A8, a member of the monocarboxylic acid transporter family, is responsible for transporting 2,4,6-THBA across the cell membrane. mdpi.com The requirement of this transporter was confirmed in studies where only cells expressing a functional SLC5A8 were sensitive to the anti-proliferative and p21/p27-inducing effects of 2,4,6-THBA. uky.edumdpi.com Furthermore, high-performance liquid chromatography (HPLC) analysis confirmed that the cellular uptake of the compound was significantly higher in cells with functional SLC5A8 compared to those without. mdpi.com This dependency on SLC5A8 for cellular entry is a crucial determinant of the compound's anti-cancer efficacy. uky.edu

Cyclin Dependent Kinase (CDK) Inhibition

Role as a Flavonoid Metabolite and Biotransformation Product

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is recognized not as a primary dietary component, but as a significant metabolite derived from the biotransformation of flavonoids. dntb.gov.uasdstate.edu Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, tea, and wine, are largely glycosylated in their natural state, which limits their absorption in the small intestine. biorxiv.orgmdpi.com Consequently, a substantial portion of ingested flavonoids reaches the colon, where they become substrates for extensive metabolism by the resident gut microbiota. biorxiv.orgfrontiersin.org The resulting metabolites, such as 2,4,6-THBA, are often more bioavailable and are considered to be responsible for many of the health benefits attributed to dietary flavonoids. dntb.gov.uanih.gov

The structural transformation of flavonoids within the colon is a multi-step process carried out by the enzymatic machinery of the gut microflora. nih.gov The initial step typically involves deglycosylation, where sugar moieties are cleaved from the flavonoid aglycone. researchgate.net This is followed by the breakdown of the core flavonoid structure, particularly the cleavage of the C-ring. mdpi.com

The degradation of the flavonoid A-ring is a key process that leads to the formation of 2,4,6-THBA. nih.gov This pathway involves the generation of an unstable and reactive intermediate, 2,4,6-trihydroxybenzaldehyde. nih.gov This intermediate is subsequently oxidized to the more stable 2,4,6-trihydroxybenzoic acid, a reaction that may be facilitated by host enzymes within the colon. nih.gov This metabolic pathway is common for many flavonoids, as the A-ring structure is highly conserved across different flavonoid classes. nih.gov

The conversion of dietary flavonoids into phenolic acid metabolites is a collaborative effort of a diverse community of intestinal bacteria. nih.gov The gut microbiota is composed predominantly of bacteria from the phyla Bacteroidetes and Firmicutes, many of which are involved in flavonoid metabolism. researchgate.net

Specific bacterial species have been identified as being responsible for key steps in flavonoid degradation. For instance, species such as Eubacterium ramulus and certain Clostridium species are known to be involved in the cleavage of the flavonoid C-ring. mdpi.com The process of deglycosylation, a necessary prerequisite for further degradation, is carried out by a wide range of gut bacteria possessing β-glucosidase activity. researchgate.net While the complete pathway from a parent flavonoid to 2,4,6-THBA involves multiple enzymatic steps likely carried out by several different bacterial species, it is the collective metabolic action of the gut microbiome that efficiently transforms complex dietary flavonoids into simpler, absorbable phenolic acids like 2,4,6-THBA. mdpi.comnih.gov

Potential in Disease Prevention

The generation of 2,4,6-THBA by the gut microbiota is significant because this metabolite has demonstrated biological activities relevant to disease prevention. dntb.gov.uaaacrjournals.org It is hypothesized that the chemopreventive effects often associated with high-flavonoid diets may be mediated, at least in part, by such metabolites that are produced in the colon. dntb.gov.uanih.gov

Research has highlighted 2,4,6-THBA as a potential chemopreventive agent against colorectal cancer (CRC). dntb.gov.uasdstate.edu Its anti-proliferative effects have been investigated in cancer cell lines, and a key mechanism of action has been identified. nih.gov

2,4,6-THBA functions as a Cyclin-Dependent Kinase (CDK) inhibitor. dntb.gov.uamedchemexpress.com In vitro kinase assays have shown that it can dose-dependently inhibit the activity of CDKs 1, 2, and 4. nih.gov The inhibition of these crucial cell cycle regulators leads to an upregulation of CDK inhibitory proteins, specifically p21Cip1 and p27Kip1. nih.govnih.gov This cascade of events ultimately results in the inhibition of cancer cell proliferation. nih.gov Studies suggest that 2,4,6-THBA is likely a cytostatic agent, slowing down the rate of cell proliferation rather than inducing cell death (apoptosis) at the concentrations tested. nih.gov

The cellular uptake of 2,4,6-THBA is another critical aspect of its activity. dntb.gov.ua Research has identified the Solute Carrier Family 5 Member 8 (SLC5A8), a monocarboxylic acid transporter, as being required for the transport of 2,4,6-THBA into colonic epithelial cells. nih.govaacrjournals.org The expression of functional SLC5A8 is necessary for the compound to accumulate to pharmacologically relevant concentrations within the cells, where it can then exert its CDK-inhibiting effects. nih.gov

| CDK Target | IC₅₀ (µM) |

|---|---|

| CDK1 | 262 - 580 |

| CDK2 | 262 - 580 |

| CDK4 | 262 - 580 |

Data sourced from in vitro kinase assays. The IC₅₀ range represents the concentration at which 50% of the enzyme's activity is inhibited. nih.gov

Ecotoxicological Implications

The acute toxicity of 2,4,6-trihydroxybenzoic acid has been evaluated in the freshwater crustacean Daphnia magna, a standard model organism for aquatic toxicity testing. nih.govresearchgate.net Studies measuring acute immobilization found that 2,4,6-trihydroxybenzoic acid exhibited the highest toxicity among a range of tested hydroxy- and methoxy-substituted benzoic acids. nih.govresearchgate.net

The toxicity, expressed as the median effective concentration (EC50), is the concentration of a substance that causes a defined effect (in this case, immobilization) in 50% of the test population over a specified period. The results demonstrated that the number and position of phenolic hydroxyl groups significantly influence the toxicity of benzoic acid derivatives. nih.gov

| Compound | 48-hour EC₅₀ |

|---|---|

| 2,4,6-Trihydroxybenzoic acid | 10 µmol/L |

| Benzoic acid (parent compound) | 7.0 mmol/L |

The data indicates that 2,4,6-trihydroxybenzoic acid is approximately 700 times more toxic to Daphnia magna than the parent benzoic acid under the tested conditions. nih.govresearchgate.net

Degradation Products and Environmental Impact

The environmental fate and impact of 2,4,6-Trihydroxybenzoic acid monohydrate are intrinsically linked to its role as a natural degradation product of more complex organic compounds. While it is a constituent in the breakdown of larger molecules, comprehensive studies specifically detailing its own environmental degradation pathways, persistence, and ecotoxicological effects are not extensively available in current scientific literature.

Formation as a Degradation Product

2,4,6-Trihydroxybenzoic acid is recognized as a key intermediate in the decomposition of various naturally occurring polyphenolic compounds, particularly flavonoids and catechins. wikipedia.orgnih.govhmdb.ca This process can occur through both abiotic and biotic mechanisms.

For instance, the thermal degradation of flavonoids, such as quercetin, in boiling water can lead to the formation of 2,4,6-Trihydroxybenzoic acid among other simpler phenolic compounds. nih.gov The decomposition of flavonols is often initiated by the opening of the heterocyclic C ring, resulting in the generation of various aromatic compounds, including 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid. nih.gov

Microbial activity also plays a significant role in the generation of this compound. It has been identified as a degradation product of catechin (B1668976) by the bacterium Acinetobacter calcoaceticus, a microorganism that is part of the normal human body flora. wikipedia.org Furthermore, it is known to be produced by the soil bacterium Pseudomonas fluorescens. wikipedia.org In the context of the metabolism of flavonoids by colonic microflora, the A-ring of many flavonoids can be converted into 2,4,6-trihydroxybenzaldehyde, which is subsequently oxidized to 2,4,6-Trihydroxybenzoic acid. hmdb.ca

The following table summarizes the precursor compounds and the conditions leading to the formation of 2,4,6-Trihydroxybenzoic acid.

Table 1: Formation of 2,4,6-Trihydroxybenzoic Acid from Precursor Compounds

| Precursor Compound | Degradation Process | Resulting Products Include |

|---|---|---|

| Flavonoids (e.g., Quercetin, Myricetin) | Thermal degradation, Microbial degradation | 2,4,6-Trihydroxybenzoic acid, 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid |

| Catechins | Microbial degradation by Acinetobacter calcoaceticus | 2,4,6-Trihydroxybenzoic acid |

Environmental Impact

Detailed research findings on the specific environmental impact of this compound, including its persistence in soil and water, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms, are limited.

Similarly, ecotoxicological data, which would quantify the potential harm to various environmental species, is not available for this compound. Therefore, a comprehensive assessment of its environmental risk is not possible at this time. The lack of data in these areas highlights a gap in the understanding of the complete environmental lifecycle of this compound.

Table 2: Summary of Available Environmental Impact Data for this compound

| Environmental Aspect | Finding |

|---|---|

| Persistence | Data not available. |

| Bioaccumulation | Data not available. |

| Aquatic Toxicity | Data not available. |

| Soil Toxicity | Data not available. |

Analytical Methodologies for 2,4,6 Trihydroxybenzoic Acid Monohydrate in Biological and Environmental Systems

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is a cornerstone for the separation, identification, and quantification of phenolic compounds from intricate samples.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of 2,4,6-trihydroxybenzoic acid and other phenolic acids due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common modality, employing a nonpolar stationary phase (typically C18) and a polar mobile phase.

The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (often acidified with formic or phosphoric acid to ensure the protonation of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, as the aromatic ring of 2,4,6-trihydroxybenzoic acid absorbs UV light.

Method validation is critical to ensure the reliability of the analytical data. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data for Analysis of a Hydroxybenzoic Acid Analogue

| Parameter | Value/Finding |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile and 0.5% o-phosphoric acid in water (15:85, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 272 nm |

| Linearity (Concentration Range) | 0.5-50 µg/mL |

| Correlation Coefficient (r²) | ≥0.999 nih.gov |

| Precision (%RSD) | Intra-day: <2%, Inter-day: <2% nih.gov |

| Accuracy (Recovery) | 93.07% - 106.11% nih.gov |

| Limit of Detection (LOD) | 0.0178 µg/mL |

| Limit of Quantification (LOQ) | 0.0539 µg/mL |

For enhanced selectivity and sensitivity, particularly in complex biological matrices like plasma and urine, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is an invaluable tool. This technique combines the separation power of HPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer.

Sample preparation for LC-Q-TOF/MS analysis of urine samples typically involves simple dilution with an acidified aqueous solution, followed by the addition of an internal standard to ensure quantitative accuracy. The separation is performed on a reversed-phase column, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for phenolic acids.

The Q-TOF analyzer provides high-resolution mass spectra, enabling the unambiguous identification of 2,4,6-trihydroxybenzoic acid based on its accurate mass. Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for structural elucidation through fragmentation analysis. This method is particularly useful for both targeted quantification and untargeted metabolomics studies to identify novel metabolites.

Table 2: Typical LC-Q-TOF/MS Parameters for the Analysis of Organic Acids in Biological Fluids

| Parameter | Specification |

|---|---|

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) nih.gov |

| Acquisition Mode | Full scan and targeted MS/MS |

| Sample Preparation | Dilution of urine with 0.1% formic acid and addition of internal standard nih.gov |

Enzymatic Methods for Phenolic Acid Glycoside Quantification

In many biological and plant-based systems, 2,4,6-trihydroxybenzoic acid may exist as glycosides, where it is conjugated to a sugar moiety. To quantify the total amount of this phenolic acid, an enzymatic hydrolysis step is often necessary to liberate the aglycone (the non-sugar part) prior to analysis.

This approach involves incubating the sample with a specific glycosidase enzyme, such as β-glucosidase, which cleaves the glycosidic bond. The choice of enzyme depends on the nature of the sugar linkage. Following enzymatic hydrolysis, the liberated 2,4,6-trihydroxybenzoic acid can be quantified using chromatographic techniques like HPLC. The difference in the concentration of the free acid before and after enzymatic treatment provides a measure of the amount present in the glycosidic form. The efficiency of the enzymatic hydrolysis is a critical parameter and needs to be optimized for factors such as pH, temperature, and incubation time.

Biomarker Potential in Dietary Intake Studies

2,4,6-Trihydroxybenzoic acid has been identified as a potential biomarker for the consumption of certain foods, particularly those from the Allium genus, such as onions. foodb.cacontaminantdb.ca It is also recognized as a metabolite of flavonoids. nih.gov The presence and concentration of this compound in biological fluids like urine can serve as an objective indicator of dietary intake, overcoming the limitations of self-reported dietary assessments.

Dietary intervention studies are essential to validate the utility of 2,4,6-trihydroxybenzoic acid as a biomarker. Such studies typically involve providing participants with a controlled diet containing the food of interest (e.g., onions) and collecting biological samples (e.g., 24-hour urine) for analysis. The quantification of 2,4,6-trihydroxybenzoic acid in these samples helps to establish a correlation between the intake of the food and the level of the biomarker.

The development of robust and validated analytical methods, such as HPLC and LC-Q-TOF/MS, is fundamental for the accurate measurement of 2,4,6-trihydroxybenzoic acid in these dietary intervention studies. nih.govnih.gov

Degradation Pathways and Stability Studies of 2,4,6 Trihydroxybenzoic Acid Monohydrate

Thermal Degradation Processes

2,4,6-Trihydroxybenzoic acid monohydrate undergoes specific transformations upon heating. A primary and well-documented thermal degradation pathway is decarboxylation, which results in the formation of benzene-1,3,5-triol, more commonly known as phloroglucinol (B13840). nih.gov This reaction involves the loss of a carboxyl group (as carbon dioxide) from the aromatic ring. The melting point of the anhydrous form is reported to be between 205-210 °C. sigmaaldrich.comnih.gov Upon further heating, thermal decomposition can lead to the release of irritating vapors and gases. thermofisher.com

Studies on related polyhydroxy flavonols, which degrade into simpler aromatic compounds like 2,4,6-trihydroxybenzoic acid, show that thermal processing in aqueous solutions can lead to such degradation products. ebi.ac.uk The stability and degradation pathways of 2,4,6-trihydroxybenzoic acid itself are critical for understanding the final composition of thermally processed materials containing flavonoids. ebi.ac.uk

| Thermal Event | Description | Product(s) | Reference |

|---|---|---|---|

| Melting Point | Transition from solid to liquid phase for the anhydrous form. | N/A | sigmaaldrich.comnih.gov |

| Decarboxylation | Loss of the carboxylic acid group as CO2 upon heating. | Phloroglucinol, Carbon Dioxide | nih.gov |

| Decomposition | Further breakdown at higher temperatures. | Irritating gases and vapors | thermofisher.com |

The stability of 2,4,6-Trihydroxybenzoic acid is influenced by both pH and temperature. As a flavonoid metabolite, its stability characteristics are related to its precursors. nih.gov Flavonoids are known to be highly unstable and undergo degradation dependent on light, temperature, and pH. nih.gov They are generally more stable in acidic conditions (pH < 4). nih.gov Conversely, at neutral or alkaline pH (pH > 8), they tend to undergo auto-degradation, which generates simpler phenolic acids such as 2,4,6-Trihydroxybenzoic acid. nih.gov This suggests that the stability of 2,4,6-Trihydroxybenzoic acid itself is pH-dependent, with increased potential for degradation or structural alteration in neutral to alkaline environments, particularly when combined with elevated temperatures.

| Condition | Factor | Effect on Stability | Reference |

|---|---|---|---|

| Acidic | pH < 4 | Generally higher stability is expected. | nih.gov |

| Neutral to Alkaline | pH > 7 | Increased potential for auto-degradation. | nih.gov |

| Elevated Temperature | Temperature | Accelerates degradation processes, such as decarboxylation. | nih.gov |

Photooxidation and Photodegradation Kinetics

Detailed research findings specifically documenting the photooxidation and photodegradation kinetics of this compound are not widely available in the reviewed scientific literature. While studies on other hydroxybenzoic acids demonstrate that such phenolic compounds can be degraded through advanced oxidation processes involving UV radiation, specific kinetic data for the 2,4,6-isomer is not extensively reported. nih.govnih.gov

Specific studies detailing the kinetics and mechanisms of hydrogen peroxide-assisted photooxidation of this compound are not prominently featured in the surveyed literature. Advanced oxidation processes using H₂O₂ and UV light are effective for degrading various phenolic compounds, but quantitative data and reaction pathways specific to 2,4,6-Trihydroxybenzoic acid are not sufficiently documented. journalcsij.comnih.gov

While the photodegradation of many organic pollutants, including some phenolic acids, can be modeled using pseudo-first-order kinetics, specific experimental data and calculated rate constants for this compound are not readily found in the scientific literature reviewed. nih.govtouche-np.org Therefore, a quantitative analysis of its adherence to a first-order reaction model cannot be provided at this time.

Microbial Degradation Pathways

2,4,6-Trihydroxybenzoic acid is recognized as a key metabolite resulting from the degradation of flavonoids by colonic microflora. nih.gov The A-ring of many flavonoids is broken down by microbes into intermediates that are subsequently oxidized to form 2,4,6-Trihydroxybenzoic acid. nih.gov

Future Directions and Emerging Research Avenues for 2,4,6 Trihydroxybenzoic Acid Monohydrate

Advanced Materials Science Applications

The unique molecular structure of 2,4,6-Trihydroxybenzoic acid, characterized by intramolecular hydrogen bonds, presents intriguing possibilities in the field of materials science. nih.govnih.gov Its ability to form complexes with metal ions has led to the synthesis of over 20 new compounds, including discrete molecular units, chains, and two- and three-dimensional networks. nih.govnih.gov

The rigid and planar geometry conferred by the intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group influences the metal-binding modes. nih.govnih.gov This structural feature, combined with the face-to-face stacking of aromatic rings, can create networks with layers of metal-oxygen polyhedra, which are involved in further hydrogen bonding. nih.gov These characteristics are of significant interest for the development of coordination polymers with potential applications in gas storage, catalysis, and separation technologies. nih.gov Future research will likely focus on synthesizing and characterizing more of these complex structures to harness their functional properties for advanced material development.

Table 1: Investigated Properties of 2,4,6-Trihydroxybenzoic Acid Complexes in Materials Science

| Property Investigated | Structural Features | Potential Applications |

|---|---|---|

| Metal Coordination | Formation of discrete molecular units, chains, and 2D/3D networks with various metal ions. nih.govnih.gov | Catalysis, Gas Storage, Separation nih.gov |

| Supramolecular Assembly | Face-to-face stacking of aromatic rings creating layered networks. nih.gov | Crystal Engineering, Functional Materials |

| Hydrogen Bonding | Intramolecular hydrogen bonds creating a rigid ligand geometry. nih.govnih.gov | Design of predictable supramolecular structures. |

Further Elucidation of In Vivo Biological Effects

While in vitro studies have provided initial insights, a significant area for future research is the detailed investigation of the in vivo biological effects of 2,4,6-Trihydroxybenzoic acid monohydrate. As a metabolite of flavonoids, its physiological roles and mechanisms of action within a living organism are not yet fully understood. nih.gov Future studies will need to move beyond cell cultures to animal models to explore its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic and pharmacodynamic properties is crucial to evaluating its potential as a bioactive compound.

Development of Novel Therapeutic and Prophylactic Agents

Preliminary research has indicated that 2,4,6-Trihydroxybenzoic acid has potential as an anti-proliferative agent. nih.gov It has been shown to inhibit Cyclin-Dependent Kinase (CDK) activity in vitro, a mechanism that is a key target in cancer therapy due to the frequent dysregulation of CDKs in various cancers. nih.gov Specifically, it has demonstrated dose-dependent inhibition of CDKs 1, 2, and 4. nih.gov

Further research is warranted to build upon these findings. The development of novel therapeutic and prophylactic agents based on the structure of 2,4,6-Trihydroxybenzoic acid could offer new strategies for cancer prevention and treatment. nih.gov Future work should focus on optimizing its structure to enhance efficacy and selectivity for specific CDK targets, as well as exploring its potential in combination with existing chemotherapeutic agents. The ability of this compound to inhibit colony formation in certain cancer cell lines further supports its potential as a lead compound for new anticancer drugs. nih.gov

Table 2: In Vitro Anti-Proliferative Activity of 2,4,6-Trihydroxybenzoic Acid

| Target | Effect | Cell Lines |

|---|---|---|

| Cyclin-Dependent Kinases (CDK1, CDK2, CDK4) | Dose-dependent inhibition of activity. nih.gov | N/A (recombinant enzymes) |

| Cell Proliferation | Inhibition of colony formation. nih.gov | SLC5A8-pLVX, MDA-MB-231, HCT-116, HT-29 nih.gov |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful approach to accelerate research into this compound. In silico studies have already been employed to analyze the interactions between 2,4,6-Trihydroxybenzoic acid and CDK enzymes, identifying specific amino acids involved in these interactions. nih.gov

Future interdisciplinary research should expand on this integrated approach. Computational methods can be used to predict the properties of new materials derived from this compound, screen for potential biological targets, and design novel therapeutic agents with improved pharmacological profiles. These computational predictions can then guide and streamline experimental studies, leading to a more efficient and targeted research process. This combination of computational and experimental work will be essential for fully realizing the potential of this compound in both materials science and medicine.

常见问题

Basic Research Questions

Q. What are the primary methods for synthesizing 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) and its monohydrate form?

- Methodological Answer : Synthesis of 2,4,6-THBA can involve oxidation of tribromotoluene derivatives or hydrolysis of nitrile intermediates. For example, tribromobenzonitrile hydrolysis under acidic conditions yields the acid, which can be crystallized as the monohydrate via slow evaporation from aqueous solutions. Tribromobenzoic acid precursors (e.g., 2,4,6-tribromo-3-hydroxybenzoic acid) are also key intermediates in these pathways .

Q. How can the purity and identity of 2,4,6-THBA monohydrate be validated experimentally?

- Methodological Answer : Use a combination of techniques:

- Melting Point Analysis : Decomposition at ~210°C (dec.) distinguishes it from anhydrous forms .

- Spectrophotometry : UV-Vis absorption at 270–300 nm (characteristic of phenolic acids) confirms the aromatic structure .

- Elemental Analysis : Verify molecular formula (C₇H₈O₆·H₂O) and water content via Karl Fischer titration .

Q. What are the key physicochemical properties of 2,4,6-THBA monohydrate relevant to solubility and stability?

- Answer : The compound is light-sensitive and hygroscopic. It dissolves readily in polar solvents (water, methanol, acetone) but is insoluble in non-polar solvents (chloroform, petroleum ether). Its pKa of 1.68 (first dissociation) reflects strong acidity due to three hydroxyl groups and a carboxylate moiety . Storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended .

Advanced Research Questions

Q. How does 2,4,6-THBA monohydrate act as a CDK inhibitor, and what experimental models validate its anticancer activity?

- Methodological Answer : 2,4,6-THBA inhibits cyclin-dependent kinases (CDKs) by competitive binding to the ATP-binding site. In vitro assays (e.g., kinase inhibition using purified CDK2/cyclin E complexes) show IC₅₀ values <10 µM. Cell-based models (e.g., colorectal cancer cell lines like HCT-116) demonstrate dose-dependent apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What contradictions exist in the spectroscopic data for 2,4,6-THBA monohydrate, and how can they be resolved?

- Answer : Discrepancies in NMR signals (e.g., unresolved C4/C6 carbons at 171–173 ppm) arise from dynamic hydrogen bonding in solution. Solid-state NMR or X-ray crystallography (e.g., PXRD) clarifies these ambiguities by revealing the monohydrate’s planar structure with intramolecular H-bonds between hydroxyls and the carboxylate group .

Q. How does 2,4,6-THBA monohydrate participate in co-crystallization, and what synthons dominate its supramolecular assembly?

- Methodological Answer : The compound forms co-crystals via heterosynthons (carboxylate-pyridine N) or homosynthons (carboxylate-carboxylate). For example, with isonicotinamide, XPS and ¹⁵N ssNMR confirm proton transfer from the carboxyl group to the pyridine N, forming a salt. Crystal engineering studies (e.g., Avantium Crystal16 screening) optimize stoichiometry and solvent systems for reproducible co-crystal growth .

Q. What role does 2,4,6-THBA play in flavonoid metabolism, and how does this relate to colorectal cancer prevention?

- Answer : As a flavonoid metabolite, 2,4,6-THBA inhibits cancer cell proliferation by downregulating β-catenin/Wnt signaling. In vivo models (e.g., Apcᴹⁱⁿ/⁺ mice) show reduced polyp formation when fed 2,4,6-THBA-enriched diets (50 mg/kg/day). Mechanistic studies use luciferase reporters for Wnt pathway activity and RNA-seq to identify downstream targets (e.g., MYC, Cyclin D1) .

Key Research Gaps

- Synthetic Scalability : Current methods for 2,4,6-THBA monohydrate synthesis lack industrial feasibility due to low yields (~40%) from tribromo precursors .

- Metabolic Stability : Pharmacokinetic studies (e.g., plasma half-life, bioavailability) in mammalian models are needed to advance therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。